1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol
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Overview
Description
1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d][1,2,3]triazine core, which is fused with a phenyl ring and an ethanol group, making it a unique molecule with significant research interest.
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are a family of protein kinases that regulate the cell cycle and are often dysregulated in cancer .
Mode of Action
Similar compounds have been found to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to halt the cell cycle and prevent cell proliferation, which could potentially lead to cell death .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions with various reagents such as thionyl chloride . The product of this reaction can be used in the preparation of other pyrazole derivatives
Cellular Effects
Given the biological activity of other pyrazole derivatives, it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can undergo a series of sequential processes, including the formation of unstable intermediates and the loss of a nitrogen molecule
Preparation Methods
The synthesis of 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide. This reaction produces a mixture of products, including 5-chloro-N-formyl-1-phenyl
Properties
IUPAC Name |
1-[3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12(25)13-6-5-7-14(10-13)20-17-16-11-19-24(18(16)22-23-21-17)15-8-3-2-4-9-15/h2-12,25H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGPNCGKBDBCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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